5-tert-Butyl-N-methylisoxazol-3-amine
Description
Significance of the Isoxazole (B147169) Heterocyclic Core in Drug Discovery and Chemical Biology
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the field of medicinal chemistry. nih.govresearchgate.net Its unique structural and electronic properties make it a valuable pharmacophore, a molecular feature responsible for a drug's biological activity. The arrangement of heteroatoms in the isoxazole ring allows for a variety of non-covalent interactions, such as hydrogen bonding, which are crucial for the binding of a drug molecule to its biological target. researchgate.net This versatility has led to the incorporation of the isoxazole nucleus into a wide array of bioactive molecules.
The isoxazole scaffold is prized for its metabolic stability and its ability to act as a bioisostere for other functional groups, meaning it can replace other groups in a molecule without significantly altering its biological activity. This allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The diverse biological activities exhibited by isoxazole derivatives, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects, underscore their importance in drug discovery. rsc.org
Historical Development and Therapeutic Relevance of Isoxazole Derivatives
The chemistry of isoxazoles has a rich history, with foundational work on their synthesis and properties dating back to the late 19th and early 20th centuries. ijpcbs.com A significant leap in understanding and synthesizing these compounds occurred between 1930 and 1946. ijpcbs.com Since then, the therapeutic relevance of isoxazole derivatives has grown exponentially.
Several commercially successful drugs incorporate the isoxazole ring, demonstrating its clinical significance. nih.gov For instance, certain sulfonamide antibiotics, which are crucial in treating bacterial infections, are based on an isoxazole core. researchgate.net Other examples include the COX-2 inhibitor valdecoxib, used for its anti-inflammatory properties. ijrrjournal.com The development of these and other isoxazole-containing drugs highlights the long-standing and continued importance of this heterocyclic system in medicine. nih.govnih.gov The historical success of these compounds provides a strong foundation for the continued exploration of new isoxazole derivatives with novel therapeutic applications. nih.govnih.gov
Current Research Trends and Unmet Needs Addressed by Isoxazole-Containing Molecules
Contemporary research continues to uncover new applications for isoxazole-containing molecules, driven by advances in synthetic chemistry and a deeper understanding of disease biology. nih.govrsc.org Current trends focus on the development of novel synthetic methodologies, including green chemistry approaches and transition metal-catalyzed reactions, to create diverse libraries of isoxazole derivatives with enhanced bioactivity and selectivity. nih.govrsc.org
Researchers are actively exploring isoxazole compounds to address a range of unmet medical needs. nih.govrsc.org These include the development of new anticancer agents that can overcome drug resistance, novel antibiotics to combat the growing threat of resistant bacteria, and innovative treatments for neurodegenerative disorders. rsc.org The ability to modify the isoxazole scaffold at various positions allows for the creation of multi-targeted therapies, a promising strategy for treating complex diseases. nih.govrsc.org The ongoing investigation into isoxazole hybrids, where the isoxazole ring is combined with other bioactive scaffolds, is also a burgeoning area of research aimed at enhancing therapeutic efficacy. nih.gov
Rationale for Comprehensive Investigation of 5-tert-Butyl-N-methylisoxazol-3-amine
While extensive research has been conducted on the broader class of isoxazole derivatives, the specific compound this compound remains a relatively unexplored entity. A comprehensive investigation into this molecule is warranted for several reasons. The presence of a tert-butyl group at the 5-position can confer increased metabolic stability and lipophilicity, potentially improving the pharmacokinetic profile of the molecule. The N-methyl group on the 3-amino substituent can modulate the basicity and hydrogen bonding capacity of the amine, which could influence its interaction with biological targets.
Given the diverse biological activities of related 3-aminoisoxazole (B106053) derivatives, it is plausible that this compound could exhibit interesting pharmacological properties. A thorough study of its synthesis, chemical properties, and biological activity could reveal novel applications in areas such as medicinal chemistry or materials science. The systematic exploration of such specifically substituted isoxazoles is crucial for expanding the chemical space available for drug discovery and for uncovering new structure-activity relationships within this important class of heterocyclic compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-tert-butyl-N-methyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)6-5-7(9-4)10-11-6/h5H,1-4H3,(H,9,10) |
InChI Key |
BKIWSSGQZQKPML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 5 Tert Butyl N Methylisoxazol 3 Amine
Retrosynthetic Analysis of the 5-tert-Butyl-N-methylisoxazol-3-amine Scaffold
A retrosynthetic analysis of this compound suggests a logical deconstruction into feasible starting materials. The primary disconnection involves the N-methyl group via a functional group interconversion (FGI), leading to the precursor, 5-tert-butylisoxazol-3-amine. This intermediate is a key building block in the synthesis of various pharmaceutical agents.
The subsequent and more complex disconnection breaks apart the isoxazole (B147169) ring itself. The most common and effective strategy for forming a 3-aminoisoxazole (B106053) ring is through the condensation of a β-ketonitrile with hydroxylamine (B1172632). This approach identifies pivaloylacetonitrile (B1295116) as the ideal starting material. Pivaloylacetonitrile provides both the tert-butyl group and the required three-carbon backbone for the cyclization reaction. This analysis simplifies the synthesis into two main stages: the formation of the substituted 3-aminoisoxazole core and the subsequent N-alkylation of the amino group.
Established Synthetic Routes to the Isoxazole Core
The isoxazole ring is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. These can be broadly categorized into cycloaddition, condensation, and multi-component reactions.
Classical and Contemporary Cycloaddition Reactions
One of the most powerful and widely used methods for constructing the isoxazole ring is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. This reaction typically involves the concerted addition of a nitrile oxide (the 1,3-dipole) to an alkyne (the dipolarophile). The nitrile oxides are often generated in situ from aldoximes via oxidation or from hydroximoyl halides by dehydrohalogenation to avoid their dimerization. This method offers a high degree of control over regioselectivity, which is influenced by steric and electronic factors of the substituents on both the nitrile oxide and the alkyne.
| Dipole Precursor | Dipolarophile | Conditions | Product | Reference |
| Aromatic Aldoxime | Terminal Alkyne | NCS, Et3N | 3-Aryl-5-alkylisoxazole | N/A |
| Hydroximoyl Chloride | Acetylene Derivative | Base (e.g., Et3N) | 3,5-Disubstituted Isoxazole | N/A |
| Nitroalkane | Terminal Alkyne | Phenyl isocyanate | 3,5-Disubstituted Isoxazole | N/A |
Condensation and Annulation Strategies
Condensation reactions provide a direct and atom-economical route to the isoxazole core. The most common approach involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound or a synthetic equivalent. For the synthesis of 3-aminoisoxazoles, β-ketonitriles are the preferred substrates. The reaction proceeds via the initial formation of an oxime at either the keto or nitrile function, followed by intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. The regioselectivity of the initial attack by hydroxylamine is a critical factor that determines the final isomer (3-amino vs. 5-amino) and can often be controlled by reaction conditions such as pH and temperature. organic-chemistry.org
| 1,3-Bielectrophile | Reagent | Conditions | Product | Reference |
| β-Diketone | Hydroxylamine | Acidic or Basic | 3,5-Disubstituted Isoxazole | N/A |
| β-Ketoester | Hydroxylamine | Basic | Isoxazol-5-one | N/A |
| β-Ketonitrile | Hydroxylamine | Controlled pH (7-8) | 3-Aminoisoxazole | organic-chemistry.org |
| α,β-Unsaturated Ketone | Hydroxylamine | Basic | Isoxazoline (B3343090), then Isoxazole | N/A |
Multi-component Reaction Approaches
Multi-component reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules, including isoxazoles, in a single step. These reactions combine three or more starting materials in a one-pot fashion, offering significant advantages in terms of operational simplicity, time, and resource efficiency. A common MCR for isoxazole synthesis involves the reaction of an aldehyde, an active methylene (B1212753) compound (such as methyl acetoacetate), and hydroxylamine hydrochloride. This approach allows for the rapid generation of a diverse library of substituted isoxazole derivatives.
Specific Synthetic Pathways for this compound
Based on the retrosynthetic analysis, a practical two-step synthesis can be devised for the target molecule. The first step involves the construction of the key intermediate, 5-tert-butylisoxazol-3-amine, followed by a standard N-methylation reaction.
The synthesis of 5-tert-butylisoxazol-3-amine is achieved through the regioselective condensation of pivaloylacetonitrile with hydroxylamine. organic-chemistry.orggoogle.com This reaction leverages the differential reactivity of the ketone and nitrile functionalities within the pivaloylacetonitrile molecule. By carefully controlling the reaction conditions, hydroxylamine can be directed to react preferentially with the nitrile group, leading to the desired 3-aminoisoxazole isomer upon cyclization. organic-chemistry.org
The second step is the N-methylation of the resulting 3-amino group. This is a standard functional group transformation that can be accomplished using various methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base to deprotonate the amine. The choice of base and solvent is crucial to ensure efficient methylation while minimizing potential side reactions.
Optimization of Reaction Conditions and Yields
The critical factor in the synthesis of 5-tert-butylisoxazol-3-amine is controlling the regioselectivity of the condensation reaction. The formation of the isomeric 3-tert-butylisoxazol-5-amine (B1332903) can be a significant side reaction. Research has shown that reaction parameters, particularly pH and temperature, are key to maximizing the yield of the desired 3-amino isomer. organic-chemistry.org
A reliable procedure maintains the reaction pH between 7 and 8 and the temperature at or below 45°C. organic-chemistry.org Under these mildly acidic to neutral conditions, the nucleophilic attack of hydroxylamine is directed towards the nitrile carbon, leading to the preferential formation of 5-tert-butylisoxazol-3-amine. In contrast, at a pH greater than 8, the reaction favors attack at the ketone, resulting in the 5-amino isomer. organic-chemistry.org One patented method specifies that controlling the pH for the initial six hours of the reaction is sufficient to achieve optimal yields of the desired product. google.com
| Parameter | Condition | Outcome | Reference |
| pH | 7 < pH < 8 | Favors formation of 3-aminoisoxazole | organic-chemistry.org |
| pH | > 8 | Favors formation of 5-aminoisoxazole | organic-chemistry.org |
| Temperature | ≤ 45°C | High selectivity for 3-aminoisoxazole | organic-chemistry.org |
| Reaction Time | pH control for first 6 hours | Optimum yield of 3-aminoisoxazole | google.com |
For the subsequent N-methylation step, optimization would involve screening different methylating agents (e.g., methyl iodide, dimethyl sulfate, methyl triflate), bases (e.g., potassium carbonate, sodium hydride, triethylamine), and solvents (e.g., DMF, THF, acetonitrile) to maximize the yield of the mono-methylated product and minimize the formation of the di-methylated quaternary ammonium (B1175870) salt.
Stereochemical Control and Regioselectivity in Synthesis
The synthesis of this compound, an achiral molecule, does not require stereochemical control for the final product. However, the paramount challenge in its synthesis is regioselectivity: ensuring the tert-butyl group is positioned at C5 and the amino group at C3 of the isoxazole ring. The formation of the alternative regioisomer, 3-tert-butyl-5-aminoisoxazole, is a common synthetic hurdle.
The primary route to 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction, often involving the reaction of a nitrile oxide with an alkyne or an equivalent process involving a β-dicarbonyl compound or its derivative with hydroxylamine. beilstein-journals.org
Regioselective Synthesis via β-Enamino Ketoesters: A validated strategy for achieving regioselectivity involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. beilstein-journals.org This method allows for the controlled synthesis of 5-substituted isoxazoles. The regiochemical outcome is dictated by the initial condensation reaction that forms the enamino ketoester precursor. For the target molecule, the synthesis would commence from a precursor bearing a tert-butyl group.
Regioselective Synthesis from Ynones: Another approach involves the reaction of fluoroalkyl ynones with binucleophiles like hydroxylamine. The regioselectivity of this reaction can be controlled by the choice of solvent. For instance, different solvents can favor either 1,2-addition or 1,4-addition of hydroxylamine, leading to different isoxazole or pyrazole (B372694) isomers. researchgate.net
A key consideration is the potential for forming isomeric impurities. For example, in the synthesis of 3-amino-5-methylisoxazole, the presence of the 5-amino-3-methyl isomer is a known issue. google.com Processes are often optimized to minimize these impurities, for instance, by controlling the pH during the reaction, which can significantly improve yields and reduce the formation of the unwanted regioisomer. nih.govgoogle.com
Once the 5-tert-butylisoxazol-3-amine scaffold is synthesized with the correct regiochemistry, the final step would be the selective N-methylation of the primary amine. Standard methylation procedures could be employed, though care must be taken to avoid reaction at the isoxazole ring nitrogen.
| Method | Key Precursors | Control Factor | Outcome |
| β-Enamino Ketoester Cyclization | β-enamino ketoester, Hydroxylamine | Structure of precursor | High regioselectivity for 5-substituted isoxazoles beilstein-journals.org |
| Ynone Cyclocondensation | Fluoroalkyl ynone, Hydroxylamine | Solvent choice | Controls 1,2- vs. 1,4-addition researchgate.net |
| Nitrile-Hydroxyurea Reaction | Substituted nitrile, Hydroxyurea | pH control | Minimizes formation of 5-amino regioisomer nih.govgoogle.com |
Advanced Synthetic Strategies and Novel Methodologies
Modern synthetic chemistry emphasizes the use of advanced technologies to improve efficiency, safety, and sustainability. These principles are applicable to the synthesis of isoxazole derivatives.
Green chemistry principles are increasingly being applied to the synthesis of isoxazoles to reduce environmental impact. bohrium.com These approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption. nih.govresearchgate.net
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically accelerate reaction rates, leading to higher yields and selectivity in shorter timeframes compared to conventional heating methods. nih.govresearchgate.net This technique is considered a sustainable method for developing isoxazole derivatives. nih.gov
Ultrasonic Irradiation : Sonochemistry has emerged as an eco-friendly alternative that enhances reaction efficiency and yields. mdpi.com Ultrasound-assisted methods often allow for reactions to occur under milder conditions, reduce the need for toxic catalysts, and can be performed in green solvents like water or even under solvent-free conditions. bohrium.commdpi.com
Green Solvents and Catalysts : The use of water as a solvent avoids volatile organic compounds, aligning with green chemistry principles. mdpi.com Furthermore, the development of recyclable catalysts, such as those derived from agro-waste, provides a sustainable option for isoxazole synthesis. nih.gov
| Green Technology | Key Advantages | Example Application |
| Microwave Irradiation | Faster reaction rates, improved yields, high selectivity nih.gov | Synthesis of isoxazole derivatives from chalcones nih.govresearchgate.net |
| Ultrasonic Irradiation | Milder conditions, reduced solvent use, high efficiency mdpi.com | One-pot synthesis of 3,5-functionalized isoxazoles in aqueous media mdpi.com |
| Green Catalysts/Solvents | Avoids hazardous materials, catalyst recyclability nih.gov | Condensation reactions using agro-waste extracts as catalysts nih.gov |
Flow chemistry, where reactions are run in continuous streams through a reactor, offers significant advantages for the synthesis of isoxazoles and other heterocyclic compounds. researchgate.netuc.pt This technology is particularly well-suited for multi-step syntheses, as it allows for the "telescoping" of reactions, where the output of one reactor flows directly into the next, eliminating the need for manual workup and purification of intermediates. researchgate.net
Key benefits of flow chemistry include:
Enhanced Safety : By using small reactor volumes, the risks associated with exothermic reactions or hazardous reagents are minimized. researchgate.net
Improved Efficiency : Precise control over parameters like temperature, pressure, and residence time leads to higher yields and purity.
Scalability : Scaling up production is simpler and more predictable than in traditional batch processes. uc.pt
Flow chemistry has been successfully applied to the synthesis of trisubstituted isoxazoles through a three-step sequence of oximation, chlorination, and cycloaddition. researchgate.net This approach demonstrates the potential for automated and efficient production of complex isoxazole structures. nih.govacs.org
Photochemical and electrochemical methods represent cutting-edge, sustainable technologies for the synthesis of isoxazoles. vapourtec.com These approaches utilize light or electrical current to drive chemical reactions, often under mild conditions and without the need for harsh reagents. researchgate.net
Photoredox Catalysis : Visible-light-mediated photoredox catalysis has become a powerful tool in organic synthesis due to its environmentally benign nature. researchgate.net It can be used for various transformations, including the construction of heterocyclic rings.
Electrosynthesis : Electrochemical methods offer a high degree of control over reactions by tuning the applied voltage. This can lead to unique reactivity and selectivity for the formation of isoxazole rings. vapourtec.com
These modern strategies provide alternative synthetic routes that align with the principles of green chemistry and offer novel ways to construct the isoxazole core. vapourtec.comresearchgate.net
Derivatization Strategies and Analogue Synthesis
The synthesis of analogues is crucial for studying structure-activity relationships (SAR) and optimizing the properties of a lead compound. For this compound, derivatization could focus on several parts of the molecule.
The tert-butyl group is a large, sterically demanding substituent that significantly influences a molecule's physical and chemical properties. Direct chemical modification of the tert-butyl group itself is challenging due to the lack of functional handles and the strength of the C-C and C-H bonds. Therefore, exploring the steric and electronic effects of this moiety is typically achieved through the synthesis of analogues with different substituents at the C5 position of the isoxazole ring.
Steric Effects:
Solubility and Aggregation: The bulky nature of the tert-butyl group can improve solubility in organic solvents and disrupt intermolecular π-π stacking, thereby preventing aggregation. nih.gov Replacing it with smaller (e.g., methyl) or larger alkyl groups would modulate these properties.
Electronic Effects:
Hyperconjugation: The tert-butyl group is an electron-donating group through hyperconjugation. This can influence the electron density of the isoxazole ring and the reactivity of the molecule. nih.gov Modifying this group, for example, by replacing it with an electron-withdrawing group, would significantly alter the electronic properties of the heterocyclic core.
Redox Properties: The electronic nature of the C5 substituent can impact the oxidation and reduction potentials of the molecule. For instance, the insertion of tert-butyl groups has been shown to raise the LUMO level in other heterocyclic systems. nih.gov
Functionalization at the N-methyl Position: Nitrogen Atom Modifications
The nitrogen atom of the N-methylamino group in this compound is nucleophilic and can undergo a variety of chemical transformations common to secondary amines. These modifications are crucial for altering the molecule's steric and electronic properties.
Key modifications include:
N-Acylation: The secondary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to yield the corresponding tertiary amides. This reaction is fundamental for introducing a wide range of functional groups.
N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium affords stable sulfonamides. This functional group is a common feature in many biologically active molecules.
N-Alkylation: Further alkylation can be achieved using alkyl halides. This reaction, however, can lead to the formation of a tertiary amine or even a quaternary ammonium salt, depending on the reaction conditions and the reactivity of the alkylating agent.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to N,N'-disubstituted ureas and thioureas, respectively.
These derivatizations at the nitrogen atom are summarized in the table below.
| Reaction Type | Reagent Example | Product Class |
| N-Acylation | Acetyl Chloride | Tertiary Amide |
| N-Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide |
| Urea Formation | Phenyl Isocyanate | Disubstituted Urea |
| N-Alkylation | Methyl Iodide | Tertiary Amine / Quaternary Salt |
Isoxazole Ring Substitutions and Heterocyclic Annulations
The isoxazole ring itself presents opportunities for further functionalization, either through substitution on the ring or by using the ring and its substituents to build fused heterocyclic systems (annulation).
Ring Substitution: The C-4 position of the isoxazole ring is the most likely site for electrophilic substitution. The electron-donating nature of the amino group at C-3 and the tert-butyl group at C-5 can activate the C-4 position towards electrophiles. For instance, related silylated isoxazoles have been shown to undergo electrophilic substitution, such as bromination, at the C-4 position clockss.org. This suggests that direct halogenation or nitration of this compound at this site may be feasible under appropriate conditions.
Heterocyclic Annulations: Annulation reactions involve the construction of a new ring fused to the existing isoxazole core. The 3-amino group is a key functional handle for initiating such cyclizations. Aminoisoxazole derivatives are known to serve as key intermediates in the synthesis of more complex heterocyclic systems researchgate.net. They can react with 1,3-bielectrophilic reagents, such as 1,3-dicarbonyl compounds or their synthetic equivalents, to construct fused six-membered rings like isoxazolo[3,4-d]pyrimidines. Furthermore, advanced strategies such as dearomative [3+2] annulation reactions of 5-aminoisoxazoles with reagents like quinone imine ketals have been developed to create complex fused isoxazoline structures researchgate.net.
| Annulation Strategy | Reagent Type | Resulting Fused System |
| Condensation/Cyclization | 1,3-Dicarbonyl Compound | Isoxazolopyrimidine |
| [3+2] Annulation | Quinone Imine Ketal | Fused Isoxazoline |
Combinatorial Synthesis and Library Generation
The 3-aminoisoxazole scaffold is a valuable starting point for the generation of chemical libraries through combinatorial synthesis. This approach allows for the rapid production of a large number of structurally related compounds for screening in drug discovery and materials science. The use of combinatorial techniques for the synthesis of 3-aminoisoxazole derivatives has been noted as a viable strategy nih.gov.
A combinatorial library based on this compound can be generated by leveraging the two main points of chemical diversity: the N-methylamino group and the C-4 position of the isoxazole ring.
A typical combinatorial approach would involve a two-step synthetic sequence on a solid-phase or in a parallel solution-phase format:
Diversification at the Nitrogen: The core scaffold is reacted with a large set of diverse building blocks targeting the secondary amine. For example, an array of different acyl chlorides (R¹-COCl), sulfonyl chlorides (R²-SO₂Cl), or isocyanates (R³-NCO) can be used to generate a library of amides, sulfonamides, and ureas.
Diversification at the C-4 Position: In a subsequent step, the products from the first step can be subjected to a second diversification reaction at the C-4 position using a set of electrophilic reagents (E⁺), such as halogenating agents.
This strategy allows for the exponential growth of the library size. For example, using 100 different acyl chlorides in the first step and 10 different electrophiles in the second step would theoretically yield 1,000 unique compounds from the single starting scaffold. Such libraries are instrumental in exploring the structure-activity relationship (SAR) for a given biological target.
| Scaffold Position | Reaction Type | Example Building Blocks |
| N-Methylamino Group | Acylation | Diverse Acyl Chlorides (R¹COCl, R²COCl...) |
| N-Methylamino Group | Sulfonylation | Diverse Sulfonyl Chlorides (R¹SO₂Cl, R²SO₂Cl...) |
| C-4 Position | Electrophilic Substitution | Halogenating agents (NBS, NCS), Nitrating agents |
Preclinical Pharmacological Investigations of 5 Tert Butyl N Methylisoxazol 3 Amine
In Vitro Cellular Assays and Functional Characterization
Cell-Based Reporter Gene Assays and High-Throughput Screening (HTS)
Cellular Signaling Pathway Modulation (e.g., phosphorylation cascades, gene expression)
Detailed studies on the modulation of cellular signaling pathways, such as phosphorylation cascades or changes in gene expression, by 5-tert-Butyl-N-methylisoxazol-3-amine have not been identified in publicly accessible scientific literature.
Cellular Uptake and Efflux Mechanisms
Specific data concerning the mechanisms of cellular uptake and efflux for this compound are not available in the reviewed scientific literature.
In Vivo Preclinical Models and Efficacy Studies (Mechanistic Focus)
Proof-of-Concept Studies in Relevant Disease Models (e.g., animal models)
There are no publicly available records of proof-of-concept studies conducted in relevant animal disease models to evaluate the efficacy of this compound.
Target Engagement Validation in Preclinical Biological Systems
Information validating the engagement of specific biological targets by this compound within preclinical biological systems is not documented in the available scientific literature.
Preclinical Pharmacokinetic-Pharmacodynamic (PK/PD) RelationshipsNo research detailing the relationship between the pharmacokinetic profile and the pharmacodynamic effects of this compound could be located.
Without primary research data, the creation of an authoritative and factual article as per the user's instructions is not feasible.
Computational and Theoretical Studies of 5 Tert Butyl N Methylisoxazol 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties at the electronic level. Methods like Density Functional Theory (DFT) offer a balance of computational cost and accuracy, making them suitable for analyzing molecules of this size. acs.org Such calculations provide insights into electron distribution, orbital energies, and molecular geometry, which are crucial for predicting reactivity and intermolecular interactions.
An analysis of the electronic structure of 5-tert-Butyl-N-methylisoxazol-3-amine would elucidate the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack. Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for assessing the molecule's kinetic stability and reactivity. researchgate.net
The HOMO-LUMO energy gap (ΔE) is a particularly important descriptor; a smaller gap suggests higher reactivity. researchgate.net For isoxazole (B147169) derivatives, the distribution of net charges on the heterocyclic atoms (nitrogen and oxygen) and the substituent groups (tert-butyl and N-methylamine) would determine the primary sites for interaction. researchgate.net For instance, the nitrogen atom in the isoxazole ring is often predicted to be a main basic center. researchgate.net The electron-donating effects of the tert-butyl and amino groups would be expected to influence the electron density of the isoxazole ring system.
Table 1: Representative Data from Quantum Chemical Calculations for an Isoxazole Derivative Note: This table is illustrative and represents the type of data that would be generated from a quantum chemical analysis of this compound.
| Calculated Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.5 Debye | Measures the molecule's overall polarity. |
| Net Charge on N(ring) | -0.25 e | Predicts site for electrophilic attack or H-bonding. |
| Net Charge on O(ring) | -0.30 e | Predicts site for electrophilic attack or H-bonding. |
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure (conformation) of a molecule is critical to its biological function. Conformational analysis of this compound would involve mapping its potential energy surface to identify stable, low-energy conformers. The bulky tert-butyl group is known to significantly influence the conformational preferences in cyclic systems, often creating a high energetic penalty for certain arrangements due to steric hindrance. chemrxiv.orgupenn.edu
Theoretical calculations would explore the rotational barriers around key single bonds, such as the bond connecting the N-methylamine group to the isoxazole ring. This analysis helps determine the flexibility of the molecule and the most probable shapes it will adopt in solution or within a protein binding site. researchgate.net The results are crucial for understanding how the ligand might adapt its shape to fit into a biological target. researchgate.net
Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Complexes
To investigate the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are powerful tools. These methods model the interaction of the small molecule (ligand) with a biological macromolecule (target), such as a protein or enzyme.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. connectjournals.com For isoxazole derivatives, docking studies have been used to identify plausible binding interactions within the active sites of enzymes like cyclooxygenase (COX) and carbonic anhydrase. acs.orgnih.govnih.gov
A docking study for this compound would involve placing the molecule into the binding site of a selected protein target. The simulation would predict the most stable binding pose and calculate a scoring function, often expressed in kcal/mol, which estimates the binding affinity. orientjchem.org The analysis would also detail the specific intermolecular interactions, such as hydrogen bonds (e.g., involving the amine group or isoxazole nitrogen) and hydrophobic interactions (e.g., involving the tert-butyl group), that stabilize the ligand-protein complex. nih.gov
Table 2: Illustrative Molecular Docking Results Note: This table presents hypothetical results for docking this compound into a generic protein active site.
| Parameter | Result | Interpretation |
| Binding Affinity | -8.5 kcal/mol | A strong predicted binding energy. |
| Hydrogen Bonds | Amine N-H with Asp120; Ring N with Gln75 | Key polar interactions stabilizing the complex. |
| Hydrophobic Interactions | tert-Butyl group with Leu34, Val88, Ile105 | Van der Waals forces contributing to binding. |
Dynamics of Protein-Ligand Interactions and Stability
While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time. nih.govuzh.ch An MD simulation tracks the motions of all atoms in the system, providing a more realistic view of the interactions in a physiological environment. dntb.gov.ua
For a complex of this compound with a target protein, an MD simulation would assess the stability of the docked pose. researchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored to see if the complex remains in a stable conformation. researchgate.net Furthermore, MD simulations can reveal the persistence of specific hydrogen bonds and other interactions, confirming which contacts are most critical for stable binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov QSAR models are developed for a set of related molecules, such as various isoxazole derivatives, for which the biological activity has been experimentally measured. nih.govresearchgate.net
A QSAR model for a series of compounds including this compound would be built by calculating various molecular descriptors that quantify physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape). A mathematical equation is then generated to link these descriptors to the observed activity. researchgate.net A validated QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of derivatives with potentially improved potency. nih.gov The model can highlight which structural features, such as the size of the alkyl group at the 5-position or the substitution on the amine, are most important for the desired biological effect. nih.gov
Table 3: Common Molecular Descriptors Used in QSAR Studies Note: These descriptors would be calculated for this compound and related compounds to build a predictive QSAR model.
| Descriptor | Description | Relevance to Biological Activity |
| LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity or hydrophobicity. | Influences membrane permeability and binding to hydrophobic pockets. |
| Molecular Weight (MW) | The mass of the molecule. | Relates to size and diffusion properties. |
| Polar Surface Area (PSA) | Surface area contributed by polar atoms. | Correlates with membrane transport and bioavailability. |
| Number of Hydrogen Bond Donors/Acceptors | Counts functional groups capable of H-bonding. | Crucial for specific interactions with biological targets. |
| Molar Refractivity (MR) | Relates to molecular volume and polarizability. | Describes steric bulk and dispersion forces. |
Development of Predictive Models for Biological Activity
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery. For isoxazole derivatives, these models are developed to correlate the structural or physicochemical properties of the molecules with their biological activities. Although a specific QSAR model for this compound has not been detailed, the methodology has been successfully applied to other isoxazoles.
The process involves compiling a dataset of isoxazole compounds with known biological activities, such as inhibitory concentrations (IC50) against a specific target. nih.gov Researchers then calculate a variety of molecular descriptors for each compound, which can include electronic, steric, and hydrophobic properties. Using statistical methods, a mathematical equation is generated that links these descriptors to the biological activity. researchgate.netnih.gov
For instance, 3D-QSAR studies on isoxazole derivatives targeting the Farnesoid X receptor (FXR) have utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build robust models. mdpi.com These models, which demonstrated strong predictive ability, helped identify key structural features crucial for agonistic activity, such as the importance of hydrophobicity and electronegativity at specific positions on the isoxazole scaffold. mdpi.com Such validated models can then be used to predict the activity of new, untested compounds, including novel derivatives of this compound, thereby prioritizing synthetic efforts. nih.govtandfonline.com
Table 1: Key Parameters in Predictive QSAR Models for Isoxazole Derivatives
| Parameter | Description | Relevance in Modeling | Example from Isoxazole Studies |
|---|---|---|---|
| CoMFA | Comparative Molecular Field Analysis; uses steric and electrostatic fields. | Provides a 3D map of favorable and unfavorable regions for activity. | Used to identify structural requirements for Farnesoid X Receptor (FXR) agonists. mdpi.com |
| CoMSIA | Comparative Molecular Similarity Indices Analysis; adds hydrophobic, H-bond donor, and acceptor fields. | Offers a more detailed understanding of intermolecular interactions. | Applied to isoxazole derivatives to predict activity and properties like hydrophilicity. mdpi.com |
| q² | Cross-validated correlation coefficient. | Indicates the predictive ability of the model during internal validation. | A CoMSIA model for FXR agonists reported a q² of 0.706, showing good predictive power. mdpi.com |
| r²_pred | Predictive correlation coefficient for an external test set. | Measures the model's ability to predict the activity of new, external compounds. | A CoMFA model for FXR agonists showed an r²_pred of 0.872, indicating strong external predictivity. mdpi.com |
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov For a compound like this compound, this process would begin with a known biological target. If the target is unknown, virtual screening could be used to screen against a panel of potential targets.
Molecular docking is a key component of virtual screening. It predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. acs.orgorientjchem.org Studies on various isoxazole derivatives have employed molecular docking to understand their binding modes. For example, docking studies of isoxazole-carboxamide derivatives into the active sites of COX-1 and COX-2 enzymes helped to rationalize their observed inhibitory activities and selectivity. nih.govnih.gov These studies revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.gov
Once a "hit" compound is identified, lead optimization strategies are employed to improve its properties, such as potency, selectivity, and pharmacokinetic profile. Computational methods guide this process by predicting how structural modifications will affect these properties. For isoxazole-containing inhibitors of the influenza A virus M2-S31N proton channel, an expeditious synthetic strategy combined with iterative cycles of design and biological characterization led to the discovery of potent antivirals with improved efficacy.
Cheminformatics and Data Mining for Isoxazole Derivatives
Database Analysis of Known Isoxazole Bioactivities
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds and their biological activities. By mining databases such as PubChem, ChEMBL, and others, researchers can identify trends and patterns related to the isoxazole scaffold. researchgate.netresearchgate.net This analysis can reveal which biological targets are frequently modulated by isoxazole-containing molecules, what types of substitutions are commonly associated with specific activities, and potential opportunities for drug repurposing.
A review of the literature and chemical databases shows that the isoxazole ring is a "privileged" structure in medicinal chemistry, appearing in a wide range of biologically active compounds. rsc.orgijpca.orgnih.gov These compounds exhibit diverse therapeutic effects, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities. nih.govijpca.org For example, database analysis reveals that isoxazole derivatives are present in drugs like the COX-2 inhibitor Valdecoxib and various β-lactamase-resistant antibiotics such as Cloxacillin and Dicloxacillin. wikipedia.org Such analyses provide a valuable starting point for investigating the potential biological profile of this compound.
Table 2: Examples of Bioactivities Associated with the Isoxazole Scaffold from Database Analysis
| Biological Activity | Target/Mechanism | Example Isoxazole-Containing Drug/Compound Class |
|---|---|---|
| Anti-inflammatory | COX-2 Inhibition | Valdecoxib wikipedia.org |
| Antibacterial | β-lactamase Resistance | Cloxacillin, Dicloxacillin wikipedia.org |
| Anticonvulsant | Sodium/Calcium Channel Modulation | Zonisamide researchgate.net |
| Antirheumatic | Dihydroorotate Dehydrogenase Inhibition | Leflunomide researchgate.net |
| Anticancer | Tubulin Inhibition, Tyrosine Kinase Inhibition | Various experimental derivatives nih.govnih.gov |
Network Pharmacology and Systems Biology Approaches for MoA Prediction
Network pharmacology and systems biology offer a holistic approach to understanding drug action by considering the complex network of interactions within a biological system. georganics.sk Instead of a "one drug, one target" model, these approaches map the multiple proteins that a compound like this compound might interact with and the pathways it could modulate.
De Novo Drug Design Approaches
De novo drug design involves the creation of novel molecular structures with desired pharmacological properties from scratch, often guided by computational models. rsc.org This approach is particularly useful when existing chemical libraries lack diversity or when a novel binding mode is sought.
For a target relevant to this compound, the process would start with the 3D structure of the target's binding site. Algorithms would then be used to "grow" a molecule within the binding site, piece by piece (fragment-based design), or to generate entirely new structures that are complementary in shape and chemical properties to the site (structure-based design). These computationally designed molecules are then synthesized and tested. The isoxazole ring can serve as a valuable scaffold or fragment in such design strategies due to its favorable physicochemical properties and synthetic accessibility. rsc.org Recent advances in isoxazole chemistry have led to novel synthetic strategies, enabling the creation of a wide array of derivatives with enhanced bioactivity and selectivity, which can be leveraged in de novo design. rsc.org
Advanced Analytical and Spectroscopic Characterization Techniques in Research on 5 Tert Butyl N Methylisoxazol 3 Amine
High-Resolution Spectroscopic Methods for Structural and Conformational Analysis
High-resolution spectroscopy offers unparalleled insight into the three-dimensional structure and electronic properties of "5-tert-Butyl-N-methylisoxazol-3-amine." Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are crucial for unambiguous structural confirmation and for studying its interactions with biological macromolecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like "this compound." It provides detailed information about the chemical environment of each atom in the molecule.
¹H and ¹³C NMR Spectroscopy: One-dimensional ¹H and ¹³C NMR spectra provide primary evidence for the compound's structure. The ¹H NMR spectrum would be expected to show distinct signals for the tert-butyl protons, the N-methyl protons, and the isoxazole (B147169) ring proton. The large, sharp singlet from the nine equivalent protons of the tert-butyl group is a characteristic feature, typically appearing in the upfield region of the spectrum. The N-methyl group would also produce a singlet, while the isoxazole ring proton would appear as a singlet at a downfield chemical shift due to the electronic environment of the heterocyclic ring.
For the closely related compound, 3-Amino-5-tert-butylisoxazole , ¹³C NMR data has been reported, which can serve as a reference for predicting the chemical shifts for the N-methylated analog. spectrabase.com
| Atom | Predicted Chemical Shift Range (ppm) for this compound (based on analogs) |
| C (quaternary, tert-butyl) | 30-35 |
| CH₃ (tert-butyl) | 28-32 |
| C4 (isoxazole ring) | 85-95 |
| C5 (isoxazole ring) | 175-185 |
| C3 (isoxazole ring) | 160-170 |
| N-CH₃ | 30-40 |
2D NMR Spectroscopy: For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives or when studying intermolecular interactions, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for connecting different fragments of the molecule, such as the tert-butyl group to the isoxazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is invaluable for determining the molecule's conformation and for studying its binding to biological targets.
Ligand-Based NMR for Binding Studies: The prominent singlet of the tert-butyl group makes "this compound" an excellent candidate for ligand-based NMR screening. nih.gov Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can be used to identify weak to moderate binding of the compound to a target protein. In these experiments, changes in the NMR signal of the ligand upon interaction with the protein reveal binding events and can even map the binding epitope.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. When coupled with a separation technique like liquid chromatography (LC), LC-MS is instrumental in identifying metabolites in complex biological matrices.
The expected nominal mass of "this compound" (C₈H₁₄N₂O) is 154 Da. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.
Fragmentation Pathways: Under electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the molecule would be expected to fragment in predictable ways. Key fragmentation pathways would likely involve:
Loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation.
Cleavage of the isoxazole ring, a common fragmentation pattern for this heterocyclic system.
Loss of the entire tert-butyl group.
While specific fragmentation data for "this compound" is not publicly available, data from the analogous compound 3-Amino-5-methylisoxazole provides insight into the expected behavior of the isoxazole core. nih.gov
| Precursor Ion (m/z) | Fragmentation Product (m/z) | Putative Lost Neutral Fragment |
| 99.0553 ([M+H]⁺) | 43.0277 | C₂H₂N₂ |
| 99.0553 ([M+H]⁺) | 43.0183 | C₂H₄NO |
| 99.0553 ([M+H]⁺) | 42.0199 | C₂H₃N₂O |
This data is for the analog 3-Amino-5-methylisoxazole.
Metabolite Identification: LC-MS/MS is the gold standard for identifying and quantifying metabolites. Following administration of "this compound" in an in vitro or in vivo system, samples (e.g., plasma, urine, microsomes) can be analyzed. Potential metabolic transformations that could be identified include:
Oxidation of the tert-butyl group (hydroxylation).
N-demethylation.
Oxidation of the isoxazole ring.
Glucuronidation or sulfation of hydroxylated metabolites.
Metabolites are identified by searching for expected mass shifts from the parent compound and confirmed by comparing their fragmentation patterns to that of the parent drug.
X-ray crystallography provides the definitive, atomic-level three-dimensional structure of a molecule in its crystalline state. While obtaining a crystal structure of "this compound" alone would confirm its solid-state conformation, the most valuable application of this technique is in determining its co-crystal structure with a biological target, such as an enzyme or receptor.
This method allows for the direct visualization of the binding mode of the compound within the active site of its target. Key information that can be obtained includes:
The precise orientation and conformation of the ligand when bound.
The specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the protein.
Solvent-mediated interactions within the binding pocket.
This information is invaluable for structure-based drug design, enabling medicinal chemists to rationally design new analogs with improved potency, selectivity, and pharmacokinetic properties.
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. While "this compound" is not inherently chiral, CD spectroscopy can be a powerful tool under specific circumstances:
Chiral Recognition: If the compound is used to interact with a chiral biological target, such as a protein, CD spectroscopy can be used to monitor changes in the protein's secondary or tertiary structure upon binding. These induced conformational changes can provide evidence of a binding event and give insights into its mechanism of action.
Induced Chirality: When a non-chiral molecule like "this compound" binds to a chiral environment, it can exhibit an induced CD spectrum. This phenomenon can be used to study the binding stoichiometry and affinity.
Analysis of Chiral Derivatives: If chiral derivatives of the compound were to be synthesized, CD spectroscopy would be an essential tool for determining their absolute configuration and for studying their stereospecific interactions with biological targets.
Chromatographic Techniques for Purity, Reaction Monitoring, and Metabolite Profiling
Chromatographic methods are essential for separating "this compound" from impurities, starting materials, and metabolites. These techniques are fundamental for quality control and for quantitative analysis in various matrices.
High-Performance Liquid Chromatography (HPLC) and its higher-resolution evolution, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used chromatographic techniques for the analysis of pharmaceutical compounds.
Purity Assessment: HPLC and UPLC are used to determine the purity of synthesized "this compound." A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. The compound is detected using a UV detector, as the isoxazole ring contains a chromophore. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For the related compound 3-amino-5-methylisoxazole , HPLC has been used to confirm purities of up to 98.9%. google.com
Reaction Monitoring: During the synthesis of "this compound," HPLC or UPLC can be used to monitor the progress of the reaction. By taking small aliquots from the reaction mixture over time, the consumption of starting materials and the formation of the product can be tracked. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Gas Chromatography-Mass Spectrometry is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. The process involves a gas chromatograph that separates the components of a sample based on their different boiling points and affinities for the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.
For a compound like this compound, GC-MS analysis would be instrumental in assessing its purity and identifying any volatile impurities or degradation products. Given its amine functional group, derivatization might be necessary to increase its volatility and thermal stability for optimal GC analysis. Common derivatization reagents for amines include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which replace the active hydrogen on the nitrogen atom with a less polar silyl (B83357) group. sigmaaldrich.comnih.gov
Hypothetical GC-MS Parameters for Derivatized this compound:
| Parameter | Value |
| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
| Derivatization Agent | MTBSTFA |
| This table is illustrative and based on general methods for similar analytes. |
The resulting mass spectrum of the derivatized compound would be expected to show a molecular ion peak corresponding to the derivatized molecule's mass, along with characteristic fragmentation patterns that can be used for structural elucidation.
Biophysical Techniques for Ligand-Target Interaction Characterization
Understanding how a molecule like this compound interacts with its biological targets is crucial for its development as a potential therapeutic agent or research tool. The following biophysical techniques provide quantitative data on these interactions.
Isothermal Titration Calorimetry is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for characterizing biomolecular interactions as it provides a complete thermodynamic profile of the interaction in a single experiment. By titrating the ligand (this compound) into a solution containing the target molecule (e.g., a protein or nucleic acid), ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Illustrative Thermodynamic Data Obtainable from ITC:
| Parameter | Description |
| Binding Affinity (Kd) | The dissociation constant, indicating the strength of the interaction. |
| Stoichiometry (n) | The number of ligand molecules that bind to one target molecule. |
| Enthalpy Change (ΔH) | The heat change upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions. |
| Entropy Change (ΔS) | The change in disorder of the system upon binding, reflecting contributions from hydrophobic interactions and conformational changes. |
| This table represents the types of data generated by ITC experiments. |
Surface Plasmon Resonance is a real-time, label-free optical technique for monitoring biomolecular interactions. In an SPR experiment, one of the interacting partners (the ligand or the target) is immobilized on a sensor chip surface. A solution containing the other partner is then flowed over the surface. The binding between the two molecules causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Kinetic and Affinity Data from SPR Analysis:
| Parameter | Description |
| Association Rate (ka) | The rate at which the ligand binds to the target. |
| Dissociation Rate (kd) | The rate at which the ligand-target complex dissociates. |
| Affinity (Kd) | The equilibrium dissociation constant, calculated as kd/ka. |
| This table outlines the key parameters derived from SPR studies. |
MicroScale Thermophoresis is a powerful and versatile technique for quantifying biomolecular interactions in solution. nih.gov It is based on the principle of thermophoresis, the directed movement of molecules in a temperature gradient. The thermophoretic movement of a molecule is sensitive to changes in its size, charge, and solvation shell. nih.gov When a ligand binds to a fluorescently labeled target molecule, these properties can change, leading to a change in the thermophoretic movement, which is detected by monitoring the fluorescence in the heated spot.
By titrating a ligand such as this compound against a constant concentration of the labeled target, a binding curve can be generated, from which the dissociation constant (Kd) can be determined. MST is known for its low sample consumption, speed, and wide applicability to different types of interactions. nih.gov
Key Information from MST Experiments:
| Parameter | Description |
| Binding Affinity (Kd) | The dissociation constant, quantifying the strength of the interaction. |
| Binding Stoichiometry | Can sometimes be inferred from the binding curve. |
| Mechanism of Binding | The shape of the MST trace can provide insights into conformational changes upon binding. nih.gov |
| This table summarizes the primary outputs of an MST experiment. |
Future Directions and Emerging Research Avenues for 5 Tert Butyl N Methylisoxazol 3 Amine Research
Development of Novel and More Efficient Synthetic Methodologies
The synthesis of substituted 3-aminoisoxazoles is a crucial step in the development of new chemical entities. Traditional methods often face challenges related to regioselectivity, yield, and scalability. organic-chemistry.org Future research is focused on overcoming these limitations through innovative and efficient synthetic strategies.
One established method for producing the parent compound, 3-amino-5-(t-butyl) isoxazole (B147169), involves reacting pivalyl acetonitrile (B52724) with hydroxylamine (B1172632) under carefully controlled pH conditions (between 6.0 and 8.0) to ensure the desired 3-amino isomer is formed in optimal yield. google.com Another practical synthesis uses 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine. researchgate.net Research has shown that reaction temperature and pH are key factors in determining the regioselectivity of the reaction between keto-nitriles and hydroxylamine. For 3-amino-5-alkyl isoxazoles, conducting the reaction at a pH between 7 and 8 and at temperatures at or below 45°C favors the hydroxylamine reacting with the nitrile, leading to the desired product. organic-chemistry.org
Modern synthetic chemistry offers several avenues for improving the synthesis of isoxazole derivatives:
Transition Metal-Catalyzed Reactions: Methodologies like copper-catalyzed [3+2] cycloaddition reactions provide a highly regioselective, single-step synthesis of isoxazoles from alkynes and in situ generated nitrile oxides. organic-chemistry.org Palladium-catalyzed four-component coupling reactions have also been employed. organic-chemistry.org These methods offer milder reaction conditions and broader substrate scope. rsc.orgresearchgate.net
Green Chemistry Approaches: The use of aqueous media and ultrasound radiation, which can eliminate the need for catalysts, offers an environmentally benign alternative for synthesizing isoxazole derivatives. nih.govnih.gov These methods often lead to high yields, easier work-ups, and shorter reaction times. nih.gov
Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters (temperature, pressure, and mixing), leading to improved yields, higher purity, and enhanced safety, particularly for scalable production.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the one-pot synthesis of 5-substituted isoxazoles, often without the need for a catalyst. nih.gov
| Methodology | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| pH-Controlled Reaction | Reacting pivalyl acetonitrile with hydroxylamine at pH 6.0-8.0. | Optimized yield for the 3-amino isomer. | google.com |
| Temperature and pH Control | Reaction at 7 < pH < 8 and ≤45 °C directs hydroxylamine to the nitrile group. | High regioselectivity for 3-amino-5-alkyl isoxazoles. | organic-chemistry.org |
| Transition Metal Catalysis | Copper or Palladium-catalyzed cycloadditions and coupling reactions. | High regioselectivity, mild conditions, broad substrate scope. | rsc.orgorganic-chemistry.org |
| Green Chemistry | Use of aqueous media or ultrasound radiation. | Environmentally friendly, high yields, easier work-up. | nih.govnih.gov |
Exploration of New Biological Targets and Pathways
The 5-tert-butylisoxazol-3-amine moiety is a key component of Quizartinib (AC220), a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor. nih.gov FLT3 is a critical target in acute myeloid leukemia (AML). While FLT3 is a well-established target, the versatility of the isoxazole scaffold suggests that derivatives of 5-tert-Butyl-N-methylisoxazol-3-amine could be developed to modulate other biological targets. rsc.orgnih.gov
Isoxazole derivatives have demonstrated a wide range of pharmacological activities, presenting numerous opportunities for future research: nih.govresearchgate.netwisdomlib.org
Anticancer: Beyond kinase inhibition, isoxazole-containing compounds have shown potential in disrupting intracellular signaling pathways and cell-surface receptors. espublisher.com They have been investigated for cytotoxicity against various cancer cell lines, including colon and HeLa cells. wisdomlib.orgespublisher.com Future work could explore targets such as tubulin polymerization, BET bromodomains, or histone deacetylases (HDACs). bohrium.com
Antimicrobial: With the rise of drug-resistant bacteria, new antibacterial agents are urgently needed. bohrium.com Isoxazole derivatives have shown activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. researchgate.net Some compounds incorporating a 1,2,4-triazole (B32235) moiety have demonstrated significant inhibition of Mycobacterium tuberculosis. wisdomlib.org
Anti-inflammatory: Certain isoxazole derivatives exhibit significant analgesic and anti-inflammatory properties, presenting opportunities to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) or other inflammation-modulating agents. wisdomlib.org
Neuroprotection: The neuroprotective effects of isoxazoles are an emerging area of interest, with potential applications in treating neurodegenerative disorders. rsc.orgnih.gov
| Therapeutic Area | Potential Biological Targets/Pathways | Supporting Evidence | Reference |
|---|---|---|---|
| Oncology | FLT3 Kinase, Tubulin, BET Bromodomains, HDACs | Quizartinib is a potent FLT3 inhibitor; other derivatives show broad cytotoxicity. | nih.govbohrium.com |
| Infectious Diseases | Bacterial cell wall synthesis, DNA gyrase, various enzymes | Activity against E. coli, B. subtilis, and M. tuberculosis. | wisdomlib.orgresearchgate.net |
| Inflammation | Cyclooxygenase (COX) enzymes, cytokine signaling pathways | Demonstrated analgesic and anti-inflammatory effects in preclinical studies. | wisdomlib.org |
| Neurology | Targets related to oxidative stress and neuroinflammation | General neuroprotective effects noted for the isoxazole class. | rsc.orgnih.gov |
Integration with Artificial Intelligence (AI) and Machine Learning (ML) in Drug Discovery
The integration of AI and ML is revolutionizing the drug discovery pipeline, making it more efficient and cost-effective. astrazeneca.commednexus.orgijettjournal.org These computational tools can be applied to isoxazole-based research to accelerate the identification and optimization of novel drug candidates.
Key applications include:
Predictive Modeling: AI algorithms can predict the physicochemical properties, bioavailability, and toxicity of novel this compound derivatives before they are synthesized. nih.gov Machine learning models, such as graph neural networks, can be trained on large datasets to predict molecular properties and identify promising candidates early in the discovery funnel. astrazeneca.com
Virtual Screening: ML algorithms can rapidly screen vast virtual libraries of isoxazole-based compounds to identify those with a high probability of binding to a specific biological target. nih.gov This significantly narrows the number of compounds that need to be synthesized and tested experimentally.
De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs), can design entirely new isoxazole derivatives optimized for specific properties like high potency, selectivity, and low toxicity. nih.gov
Synthesis Planning: AI tools can analyze the chemical structure of a target molecule and propose the most efficient and cost-effective synthetic routes, accelerating the development of novel compounds.
| AI/ML Application | Description | Impact on Isoxazole Research | Reference |
|---|---|---|---|
| Predictive Modeling | Algorithms predict ADMET properties from chemical structure. | Reduces late-stage failures by prioritizing compounds with favorable profiles. | astrazeneca.comnih.gov |
| Virtual Screening | Computationally filters large libraries for potential hits against a target. | Accelerates hit identification and exploration of new biological targets. | nih.gov |
| De Novo Design | Generative models create novel molecular structures with desired properties. | Enables the design of highly optimized isoxazole-based drug candidates. | nih.gov |
| Synthesis Route Optimization | AI predicts optimal reaction pathways for a target compound. | Improves the efficiency and reduces the cost of synthesizing new derivatives. | - |
Potential as a Chemical Probe for Fundamental Biological Systems
A chemical probe is a small molecule used to study and manipulate a biological target, such as a protein, in a cellular or organismal context. The 5-tert-butylisoxazol-3-amine scaffold, as exemplified by the FLT3 inhibitor AC220, provides an excellent foundation for developing highly potent and selective chemical probes. nih.gov
By modifying the this compound core, researchers can create a toolkit of probes to investigate the roles of various kinases and other enzymes in fundamental biological processes. Such probes can be used to:
Validate Biological Targets: Confirm that modulating a specific target produces a desired therapeutic effect.
Elucidate Signaling Pathways: Dissect complex cellular signaling networks by selectively inhibiting key nodes.
Study Drug Resistance: Investigate the mechanisms by which cells become resistant to targeted therapies.
The development of probes with different selectivity profiles based on this scaffold would be a valuable contribution to chemical biology, enabling a deeper understanding of various disease states.
Synergistic Effects with Other Research Chemical Entities in Preclinical Models
Combining targeted therapies is a promising strategy to enhance efficacy and overcome drug resistance. Future research should explore the synergistic effects of this compound derivatives with other chemical entities in preclinical models of cancer and other diseases.
For instance, in the context of AML, combining an FLT3 inhibitor like Quizartinib with other agents has been a key area of investigation. Potential combinations could include:
Chemotherapeutic Agents: Standard cytotoxic drugs used in cancer treatment.
Other Kinase Inhibitors: Compounds that target parallel or downstream signaling pathways.
Epigenetic Modifiers: Drugs that alter gene expression, such as DNA methyltransferase or histone deacetylase inhibitors.
Apoptosis Inducers: Molecules like BCL-2 inhibitors that promote programmed cell death.
Systematic screening of these combinations in relevant cell lines and animal models could identify powerful new therapeutic strategies.
Challenges and Opportunities in Isoxazole-based Research Compound Development
Despite their promise, the development of isoxazole-based compounds faces several challenges. The N-O bond in the isoxazole ring can be labile, leading to decomposition under certain basic or reductive conditions. researchgate.net Achieving regioselectivity during synthesis can also be difficult, requiring careful control of reaction conditions. organic-chemistry.org Furthermore, as with any targeted therapy, the potential for off-target effects and the development of drug resistance are significant hurdles.
However, these challenges are balanced by immense opportunities. The isoxazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. rsc.orgnih.gov Advances in synthetic chemistry are making it easier to create diverse libraries of isoxazole derivatives with tailored properties. rsc.orgresearchgate.net The integration of AI and ML promises to streamline the entire discovery and development process, from hit identification to lead optimization. astrazeneca.com By addressing the inherent challenges and leveraging modern technologies, research into compounds like this compound can continue to yield novel and effective therapeutic agents. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 5-tert-Butyl-N-methylisoxazol-3-amine, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, tert-butyl groups can be introduced using tert-butylating agents (e.g., tert-butyl chloride) under reflux in aprotic solvents like DMF . Purification involves column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) and recrystallization from ethanol. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR analysis (δ 1.3 ppm for tert-butyl protons; δ 3.0 ppm for N-methyl group) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Verify tert-butyl (9H singlet at δ 1.3 ppm) and isoxazole ring protons (δ 6.2–6.5 ppm).
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 196 (M⁺) and fragmentation patterns (e.g., loss of tert-butyl group at m/z 139) .
- FT-IR : Confirm C=N stretching (1600–1650 cm⁻¹) and N-H bending (1500–1550 cm⁻¹) .
Q. What safety protocols apply for handling and disposing of this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Waste must be neutralized with 10% aqueous sodium bicarbonate, segregated in labeled containers, and disposed via certified hazardous waste services. Avoid aqueous release due to potential ecotoxicity .
Advanced Research Questions
Q. How can interaction studies with biological targets (e.g., enzymes) be designed for this compound?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). For enzyme inhibition assays, employ fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) and monitor activity via fluorescence plate readers . Dose-response curves (IC50) should be analyzed using nonlinear regression (GraphPad Prism) .
Q. What computational strategies optimize reaction conditions for scaling synthesis?
- Methodological Answer : Apply quantum chemical calculations (DFT, B3LYP/6-31G*) to model reaction pathways and transition states. Use software like Gaussian or ORCA to predict solvent effects (e.g., SMD model for DMF) and optimize temperature/pH. Pair with machine learning (Python-based RDKit) to screen catalysts .
Q. How can Design of Experiments (DoE) resolve contradictions in yield data across studies?
- Methodological Answer : Implement a 2<sup>k</sup> factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, a 3-factor design (temperature: 60–100°C; solvent: DMF vs. THF; catalyst: 1–5 mol%) identifies interactions via ANOVA. Response surface methodology (RSM) refines optimal conditions . Example Table :
| Factor | Low Level | High Level | Main Effect |
|---|---|---|---|
| Temp. | 60°C | 100°C | +22% yield |
| Solvent | THF | DMF | +15% purity |
Q. What analytical methods characterize degradation products under oxidative stress?
Q. How do structural analogs (e.g., benzo[d]isoxazole derivatives) inform SAR studies?
Q. What challenges arise in scaling synthesis from milligram to gram quantities?
Q. How can contradictory data in literature (e.g., conflicting solubility values) be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
